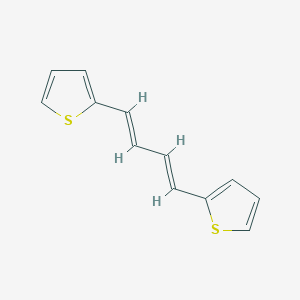

1,4-Di(2-thienyl)-1,3-butadiene

Descripción

Overview of Conjugated Butadiene Systems in Organic Chemistry and Materials Science

Conjugated systems are a cornerstone of modern organic chemistry, characterized by macromolecules with unsaturated backbones containing alternating single and double or triple bonds. nih.gov This arrangement leads to an extended system of delocalized π-electrons created by the overlapping of p-orbitals. nih.govfiveable.me This electron delocalization is not merely a structural curiosity; it imparts special stability to the molecule. pressbooks.pub For instance, the heat of hydrogenation of 1,3-butadiene (B125203) is lower than that of two separate double bonds, indicating a more stable energy state. pressbooks.pub

The unique electronic structure of conjugated dienes, such as 1,3-butadiene, makes them fundamental building blocks in both organic synthesis and polymer science. nih.gov They are crucial for creating polymers with specific properties, like synthetic rubbers. libretexts.org The polymerization of conjugated dienes can proceed via 1,4-addition, which allows for the formation of polymers with controlled stereochemistry, such as cis or trans configurations, influencing the material's physical properties like elasticity. libretexts.org Beyond traditional polymers, conjugated systems are vital for the development of electronic materials, serving as the key substructures in organic-electronic materials and biologically active natural products. sciencedaily.com The ability to control the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a central goal in the synthetic chemistry of these functional π-conjugated systems. nih.gov

Significance of Thiophene (B33073) Moieties in π-Conjugated Systems

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a critical component in the design of advanced π-conjugated materials. wikipedia.org When incorporated into a conjugated system, thiophene moieties significantly influence the resulting material's electronic and optical properties. rsc.orgrsc.org Thiophene-based semiconductors are among the most successful materials in the field of organic electronics. rsc.org

Several factors contribute to the significance of thiophene in these systems:

Enhanced Charge Transport: Thiophene units are found in many high-efficiency materials for organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications due to their excellent charge transport capabilities. nih.govrsc.org

Chemical and Thermal Stability: Polythiophenes, polymers derived from thiophene, exhibit exceptional electrical and optical properties, as well as excellent chemical and thermal stability. nih.gov

Tunable Electronic Properties: Compared to its benzene (B151609) analogue, thiophene has weaker aromaticity, which can lead to smaller energy bandgaps and improved planarity in the resulting polymers. rsc.org The introduction of substituents onto the thiophene ring can further tune the optical and electronic properties of the material. nih.gov

Structural Versatility: The reactivity of thiophene allows it to be used as a building block for a wide array of complex molecules and polymers, enabling the creation of materials with tailored functionalities for applications like sensors and catalysts. chemimpex.comwikipedia.org The conjugation between di-thienyl and other units, like benzothiadiazole, can enhance stability and promote a planar structure, improving the performance of the acceptor unit. mdpi.com

The delocalization of the sulfur atom's lone pair electrons into the π-system is a key aspect of thiophene's aromatic character and its utility in these advanced materials. wikipedia.orgcognizancejournal.com

Research Trajectories and Contemporary Interest in 1,4-Di(2-thienyl)-1,3-butadiene

This compound emerges as a molecule of significant contemporary interest, bridging the fundamental concepts of conjugated systems with the functional advantages of thiophene moieties. chemimpex.com Its structure, consisting of a 1,3-butadiene core functionalized with a thienyl group at each end, makes it a valuable building block for more complex π-conjugated systems. chemimpex.comsigmaaldrich.com

Current research focuses on utilizing this compound in several key areas:

Organic Electronics: It serves as a crucial material in the development of organic semiconductors, which are essential for creating flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

Polymer Chemistry: this compound is employed as a monomer or building block for synthesizing advanced polymers with enhanced electrical conductivity. chemimpex.com These polymers are valuable in producing conductive coatings and other materials for electronic applications. chemimpex.com

Organic Synthesis: The compound's reactive nature allows it to be a versatile starting point for creating more intricate molecules with specific, tailored functionalities for use in advanced materials. chemimpex.com

The combination of the butadiene linker and the terminal thiophene rings results in a molecule with desirable electronic properties, making it a target for synthesis and a component in the development of novel functional materials. chemimpex.comsciencedaily.com The study of its isomers and their photophysical properties is also an active area of research, as the specific arrangement of the thiophene rings can impact the material's performance in devices. rsc.org

Table of Properties for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 23354-93-0 | chemimpex.compharmaffiliates.comfishersci.comlabproinc.com |

| Molecular Formula | C₁₂H₁₀S₂ | chemimpex.comfishersci.com |

| Molecular Weight | 218.33 g/mol | chemimpex.comfishersci.comlabproinc.com |

| IUPAC Name | 2-[(1E,3E)-4-(2-thienyl)-1,3-butadienyl]thiophene | sigmaaldrich.com |

| Physical Form | Light yellow to yellow to green powder to crystal | chemimpex.com |

| Melting Point | 171 °C | chemimpex.comfishersci.comlabproinc.com |

| Purity | ≥97.0% (GC) | chemimpex.comfishersci.comlabproinc.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIGKYBFMXSLAH-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,4 Di 2 Thienyl 1,3 Butadiene

Advanced Synthetic Routes for 1,4-Di(2-thienyl)-1,3-butadiene and its Analogues

The construction of the this compound framework and its derivatives relies on a range of modern synthetic strategies. These methods offer varying degrees of efficiency, stereoselectivity, and substrate scope.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, providing efficient pathways to synthesize conjugated systems like 1,4-diaryl-1,3-butadienes.

Homocoupling reactions offer a direct method for the synthesis of symmetrical 1,4-diaryl-1,3-butadienes. While specific examples for the direct homocoupling of a thienyl-containing precursor to form this compound are not extensively detailed in the provided results, the general principle involves the coupling of two identical aryl or vinyl units. For instance, the Glaser-Hay oxidative dimerization of terminal alkynes is a well-established method for synthesizing symmetric butadiynes, which can be precursors to butadienes. beilstein-journals.org This approach has been used to create various 1,4-diaryl-1,3-butadiynes. beilstein-journals.org

Palladium catalysts are widely used in cross-coupling reactions. A notable method involves the palladium-catalyzed alkylative dimerization of vinyltins with pronucleophiles, leading to 1,4-disubstituted butene derivatives. rsc.org A more relevant approach for the synthesis of unsymmetrical 1,4-disubstituted 1,3-butadienes is the sequential cross-coupling of 1,4-bissilylbutadienes. illinois.edu This method allows for the selective introduction of different aryl groups. By using a 2-thienyldimethylsilyl unit at one end of the dienylsilanol, a selective cross-coupling can be achieved under mild basic conditions to yield 4-aryl-1,3-dienylsilanes. illinois.edu A subsequent coupling reaction can then introduce the second aryl group. illinois.edu

Nickel catalysis provides an alternative to palladium-based methods and is often favored for its lower cost. nih.gov Nickel-catalyzed cross-coupling reactions have been extensively studied, including the functionalization of alkenes. diaogroup.orgdiaogroup.org While a direct reaction of bis(iodozincio)methane with a thienyl precursor to form the target molecule is not explicitly described, nickel-catalyzed three-component tandem acylzincation/cyclization of allenes and organozinc reagents under carbon monoxide has been reported. nih.gov Furthermore, nickel-catalyzed four-component carbonylations of 1,3-butadiene (B125203) have been developed to produce β,γ-unsaturated ketones. nih.gov These examples highlight the versatility of nickel catalysis in forming complex carbon skeletons.

Horner-Wadsworth-Emmons Olefination and its Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org

For the synthesis of this compound, a plausible HWE approach would involve the reaction of a phosphonate ylide derived from a thienyl-substituted phosphonate with 2-thiophenecarboxaldehyde. The reaction generally proceeds with high E-selectivity, which is desirable for achieving a linear, conjugated system. wikipedia.orgorganic-chemistry.org

Variants of the HWE reaction have been developed to control the stereochemical outcome. For instance, the Still-Gennari modification, which utilizes bis(2,2,2-trifluoroethyl) phosphonate reagents, is known to favor the formation of (Z)-alkenes. mdpi.com This allows for the synthesis of different geometric isomers of diaryl-1,3-butadienes. The choice of base and reaction conditions can also influence the stereoselectivity. organic-chemistry.org

| HWE Reaction Variant | Typical Reagent | Primary Product Stereochemistry | Key Features |

| Standard HWE | Diethyl or dimethyl phosphonates | (E)-alkene wikipedia.orgorganic-chemistry.org | Good E-selectivity, water-soluble byproduct. organic-chemistry.org |

| Still-Gennari Modification | Bis(2,2,2-trifluoroethyl) phosphonates | (Z)-alkene mdpi.com | Inverted selectivity compared to standard HWE. mdpi.com |

Grignard Chemistry Approaches for Substituted 1,3-Butadienes

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. One approach to synthesizing 1,3-butadienes involves the reaction of a Grignard reagent with a suitable electrophile. For example, 1,1,4,4-tetraphenyl-1,3-butadiene (B72080) derivatives have been synthesized via the Grignard reaction of 1,1-diphenyl-3-chloropropylene with benzophenone (B1666685) derivatives. researchgate.net

In the context of this compound, a potential Grignard-based synthesis could involve the reaction of a thienyl Grignard reagent (2-thienylmagnesium bromide) with a suitable C4-butadienyl electrophile. Alternatively, a di-Grignard reagent of butadiene could react with a thienyl-containing electrophile. The use of 1,3-butadiene as an additive has been shown to be crucial in cobalt-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents and in palladium-catalyzed cross-coupling of alkyl tosylates and bromides with Grignard reagents. acs.orgorganic-chemistry.org This suggests the potential for butadiene to play a key role in Grignard-based syntheses of conjugated dienes.

Intramolecular Cyano-Diels–Alder Reactions for Heterocyclic Derivatives

The Diels-Alder reaction is a cornerstone of synthetic chemistry for constructing six-membered rings. The intramolecular variant, where the diene and dienophile reside within the same molecule, offers an efficient pathway to complex polycyclic systems by forming two rings in a single step. nih.govwikipedia.org A particularly interesting but less common variant is the cyano-Diels–Alder reaction, where a nitrile (cyano) group serves as the dienophile. While the nitrile is generally a poor dienophile, its participation in intramolecular cycloadditions can be facilitated due to favorable entropic factors. nih.gov

For the this compound scaffold, this reaction presents a powerful, albeit currently theoretical, route to novel, fused heterocyclic derivatives. The direct intramolecular cycloaddition is not feasible on the parent molecule. Instead, the scaffold must first be derivatized to incorporate a tether that links one of the thienyl rings or the butadiene backbone to a cyano group.

A hypothetical synthetic strategy would involve:

Functionalization of one of the thiophene (B33073) rings with a side chain containing a leaving group (e.g., a halomethyl group).

Nucleophilic substitution with a species that introduces a tether and a terminal nitrile, such as a protected cyanohydrin or an ω-haloalkylnitrile.

Upon heating, the derivatized molecule, now containing both the diene and the tethered cyano-dienophile, could undergo an intramolecular [4+2] cycloaddition.

This thermal cyclization would leverage the 1,3-butadiene core as the four-pi component and the tethered nitrile as the two-pi component. The process would result in the formation of a new six-membered nitrogen-containing ring fused to the existing thiophene system, yielding a complex polycyclic heteroaromatic structure. Such transformations provide a strategy for creating metal-free, formal [2+2+2] cycloadditions, leading to important heterocyclic systems like pyridines. nih.gov

Stereospecific Synthesis and Isomer Control

The geometry of the 1,3-butadiene backbone is critical to the material's properties and reactivity. Control over the synthesis to produce specific stereoisomers—namely the (1E,3E) and (1Z,3Z) configurations—is essential for predictable performance in electronic and optical applications.

Preparation of (1E,3E)- and (1Z,3Z)-Stereoisomers

The synthesis of specific stereoisomers of this compound relies on well-established stereoselective chemical methods. The (1E,3E) isomer is generally the more thermodynamically stable product and can be synthesized through several routes. In contrast, the synthesis of the sterically hindered (1Z,3Z) isomer requires more specific kinetic control.

Synthesis of the (1E,3E)-isomer:

Wittig or Horner-Wadsworth-Emmons (HWE) Reactions: A common and reliable method involves the reaction of thiophene-2-carboxaldehyde with a phosphorus ylide or phosphonate ester. For example, the HWE reaction of two equivalents of thiophene-2-carboxaldehyde with diethyl (E)-buta-1,3-diene-1,4-diyldiphosphonate would yield the (1E,3E) product with high stereoselectivity.

McMurry Coupling: The intramolecular coupling of two molecules of 3-(2-thienyl)acrolein using a low-valent titanium reagent can produce the symmetrical (1E,3E)-diene.

Synthesis of the (1Z,3Z)-isomer:

Partial Hydrogenation of a Diyne: The most effective method for accessing the (Z,Z)-isomer is the partial hydrogenation of the corresponding 1,4-di(2-thienyl)-1,3-butadiyne. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), ensures that the hydrogenation stops at the alkene stage, yielding the cis, or Z, geometry. nih.gov

The table below summarizes these stereospecific synthetic approaches.

Table 1: Stereospecific Synthetic Routes| Target Isomer | Reaction Type | Typical Reagents | Key Feature |

|---|---|---|---|

| (1E,3E) | Horner-Wadsworth-Emmons | Thiophene-2-carboxaldehyde, phosphonate ester, base | High E-selectivity |

| (1E,3E) | McMurry Coupling | 3-(2-thienyl)acrolein, TiCl3 or TiCl4, reducing agent | Forms symmetrical dienes |

Control over Diene Conformation and Planarity

The reactivity and electronic properties of this compound are heavily influenced by the conformation of the central C-C single bond of the butadiene unit. This bond can exist in two primary planar conformations: the s-trans and the s-cis.

s-trans conformation: This is the more stable conformation due to reduced steric hindrance, with the double bonds pointing in opposite directions. The majority of this compound molecules will exist in this state at equilibrium.

s-cis conformation: This conformation is required for the diene to participate in [4+2] cycloaddition reactions like the Diels-Alder. However, for this compound, the s-cis form introduces significant steric clash between the inner hydrogen atoms on the butadiene backbone and the bulky thienyl substituents.

Derivatization and Functionalization of the this compound Scaffold

The chemical versatility of the this compound framework allows for extensive modification to tune its electronic and physical properties. Functionalization can be targeted at the thiophene rings to modulate the molecule's behavior.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electron-rich nature of the thiophene rings makes them susceptible to electrophilic substitution reactions, providing a straightforward method for introducing a variety of functional groups. By attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely controlled.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl chains can be introduced to raise the HOMO energy level. This generally leads to materials with lower ionization potentials and enhanced electron-donating capabilities, making them suitable for p-type semiconductor applications.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls can be installed to lower the LUMO energy level. mdpi.com This modification increases the electron affinity of the molecule, creating materials suitable for n-type semiconductors. nih.govresearchgate.net

The introduction of these groups can be achieved via standard synthetic protocols such as nitration, halogenation, acylation, or Vilsmeier-Haack formylation on the thiophene rings, typically at the electron-rich 5-position.

Table 2: Effects of Functional Groups on Electronic Properties

| Functional Group Type | Example Group | Synthetic Method | Effect on HOMO | Effect on LUMO | Potential Application |

|---|---|---|---|---|---|

| Electron-Donating | -OCH₃ (Methoxy) | Nucleophilic Substitution on halothiophene | Raises Energy | Minor Change | p-type semiconductor |

| Electron-Withdrawing | -NO₂ (Nitro) | Nitration (HNO₃/H₂SO₄) | Lowers Energy | Lowers Energy | n-type semiconductor |

| Electron-Withdrawing | -CHO (Formyl) | Vilsmeier-Haack (POCl₃/DMF) | Lowers Energy | Lowers Energy | n-type semiconductor, synthetic handle |

Synthesis of Thienyl Oligomers and Derivatives with Amplified Properties

This compound can serve as a fundamental building block for the construction of longer, conjugated oligomers and polymers. Extending the conjugated path is a key strategy for amplifying the desirable electronic and optical properties of organic materials. As the length of the conjugated system increases, the HOMO-LUMO gap typically decreases, resulting in a red-shift of absorption and emission spectra and often leading to enhanced electrical conductivity.

A viable strategy for synthesizing such oligomers involves a two-step process:

Bifunctionalization: The parent molecule is first functionalized at the terminal 5-positions of both thiophene rings. A common approach is di-bromination using N-bromosuccinimide (NBS).

Cross-Coupling Polymerization: The resulting 1,4-bis(5-bromo-2-thienyl)-1,3-butadiene can then act as a monomer in various metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with a diboronic ester or Stille coupling with an organostannane can be employed to create well-defined oligomers and high molecular weight polymers with alternating structural units.

These resulting oligomers and polymers, which incorporate the dithienylbutadiene core, are expected to exhibit amplified properties, such as higher charge carrier mobilities and stronger absorption in the visible and near-infrared regions, making them promising candidates for applications in organic field-effect transistors (OFETs), photovoltaics, and sensors. beilstein-journals.org

Incorporation into Rigid Molecular Architectures (e.g., Dibenzobarrelene Skeleton)

The planar structure of this compound lends itself to incorporation into more complex and rigid molecular frameworks. One notable example is its integration into a dibenzobarrelene skeleton. This is achieved through an intramolecular [4+2] cycloaddition of a precursor molecule, 1-(9-anthrylchlorophosphino)-1,4-diphenylbut-1-en-3-yne, which, after a series of reactions, can yield a 1,4-diaryl-1,3-butadiene derivative embedded within the rigid dibenzobarrelene structure. researchgate.net This strategy has also been successfully applied to synthesize analogous systems with different heteroatoms, such as sulfur, selenium, and tellurium, by reacting anthranolate with 1,4-diaryl-1,3-butadiyne followed by an intramolecular cycloaddition. researchgate.net The resulting structures exhibit interesting photophysical properties, with the thio and seleno derivatives showing high fluorescence in solution at room temperature. researchgate.net

Mechanistic Investigations of Chemical Reactions

The presence of the thiophene rings and the conjugated butadiene system in this compound gives rise to a rich and complex array of chemical behaviors, which have been the subject of detailed mechanistic studies.

Photocyclization Reactions of Di(thienyl)-1,3-butadienes to Benzo[b]thiophenes

While direct studies on the photocyclization of this compound to benzo[b]thiophenes are not extensively detailed in the provided context, related research on tris(2-benzo[b]thienyl)methyl alcohol offers insights into the photochemical reactivity of thienyl compounds. Photoirradiation of this compound leads to intramolecular photocyclization, forming a cyclopentanone (B42830) and a benzo[b]thiophene-condensed tropone (B1200060) derivative. These transformations are proposed to occur via a di-π-methane rearrangement involving the unsaturated bonds of two thiophene rings and a trimerization of the unsaturated bonds in three thiophene rings, respectively. This suggests that the thienyl moieties in di(thienyl)butadienes could potentially undergo similar photochemical rearrangements and cyclizations to form benzo[b]thiophene structures.

Diels-Alder Cycloaddition Chemistry

The conjugated diene system of this compound is a prime candidate for Diels-Alder reactions. In a general sense, the Diels-Alder reaction is a powerful tool for forming cyclic compounds. For instance, the reaction of thiophene with dienophiles like N-phenylmaleimide, often promoted by a Lewis acid such as aluminum chloride, yields cycloadducts. mdpi.com The reaction conditions, including the choice of solvent and the presence of a Lewis acid, can influence the formation of different isomers (exo and endo) and byproducts. mdpi.com These studies provide a framework for understanding how this compound might behave as the diene component in [4+2] cycloaddition reactions, offering a pathway to complex cyclic structures.

Photoisomerization and Rotamerism Processes

The photophysical and photochemical properties of this compound and its analogues have been investigated to understand the influence of the thienyl groups. rsc.org The presence of one or two thienyl groups, and their position on the butadiene chain, significantly affects the molecule's spectral behavior, relaxation properties (the competition between radiative and reactive pathways), and the mechanism of photoisomerization (whether it proceeds through a singlet or triplet excited state). rsc.org Furthermore, these structural variations influence the ground state rotamerism, with some derivatives exhibiting multiple stable conformations. rsc.org For example, a study on cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene, a related compound, revealed that its photoisomerization in solution proceeds to form the trans,trans isomer exclusively, ruling out a "bicycle-pedal" mechanism for this particular transformation. sigmaaldrich.comrsc.orgrsc.org

Oxidation and Reduction Pathways

The oxidation and reduction of the 1,3-butadiene core and the thiophene rings are important chemical transformations. The oxidation of 1,3-butadiene itself can lead to a variety of products, including polyperoxides, acrolein, and furan, depending on the reaction conditions such as temperature, oxygen pressure, and the presence of catalysts. researchgate.net The use of specific catalysts, like palladium-tellurium on a carbon support (PdTe/C), can direct the oxidation towards the selective formation of 1,4-oxygenated products. researchgate.net More advanced catalytic systems, such as those involving multiple cations like Ce, W, and Mn on a titanium oxide support, have been developed for the complete oxidation of 1,3-butadiene, driven by synergistic redox cycles between the metal components. rsc.org

In the context of thiophene chemistry, oxidation can lead to thiophene 1-oxides and thiophene 1,1-dioxides. researchgate.net These oxidized species are themselves reactive intermediates that can participate in further reactions, such as Diels-Alder cycloadditions. researchgate.net Conversely, the reduction of thiophenes can lead to either partial or complete saturation of the ring, yielding various alicyclic systems. researchgate.net The radical difunctionalization of 1,3-butadiene has also been explored, combining radical thiol-ene reactions with titanium catalysis to achieve three-component aldehyde allylation, producing allylic 1,3-thioalcohols. nih.govdlut.edu.cn

Electronic and Optical Properties of 1,4 Di 2 Thienyl 1,3 Butadiene and Its Derivatives

Photophysical Properties

The interaction of these compounds with light, including absorption and emission, is a key area of study.

Fluorescence is a critical property of these materials, with implications for their use in devices like organic light-emitting diodes (OLEDs).

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is a crucial parameter. For some donor-π-acceptor (D-π-A) molecules featuring a thienyl moiety, quantum yields can be as high as approximately 0.75 in nonpolar solvents. mdpi.com However, this efficiency tends to decrease as the polarity of the solvent increases. mdpi.com For instance, the fluorescence quantum yield of one such derivative in toluene (B28343) was about 1.8 times lower than in n-hexane. In highly polar solvents, the fluorescence can be almost entirely quenched, with quantum yields around 0.01. mdpi.com This significant quenching in polar solvents can be indicative of the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com

In the context of other thienyl-containing derivatives, such as 2-(3-thienyl)ethyl dansylglycinate (TEDG), a fluorescence quantum yield of 0.41 has been reported in acetonitrile (B52724). nih.gov This value is slightly higher than that of a similar compound without the thienyl group, suggesting that the thienyl moiety can reduce non-radiative relaxation pathways. nih.gov The replacement of fluorine atoms with electron-withdrawing groups in some dye derivatives has been shown to enhance fluorescence, while electron-donating groups tend to diminish it. nih.gov

It is worth noting that for some compounds, extremely low fluorescence quantum yields in the range of 10⁻⁵ to 10⁻⁴ have been observed. nih.gov

Table 1: Fluorescence Quantum Yields of Selected Thienyl Derivatives

| Compound/Derivative System | Solvent | Fluorescence Quantum Yield (Φf) |

| D-π-A with N,N-dimethylhydrazonyl | Nonpolar solvents (e.g., n-hexane) | ~0.75 mdpi.com |

| D-π-A with N,N-dimethylhydrazonyl | Toluene | Lower than in n-hexane by a factor of ~1.8 mdpi.com |

| D-π-A with N,N-dimethylhydrazonyl | Highly polar solvents | ~0.01 mdpi.com |

| 2-(3-thienyl)ethyl dansylglycinate (TEDG) | Acetonitrile | 0.41 nih.gov |

The emission wavelength of these compounds can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For certain push-pull molecules containing a thienyl group, a dramatic red-shift in fluorescence maxima is observed with increasing solvent polarity. mdpi.com For example, one such derivative exhibits an emission maximum at 585 nm in n-hexane (yellow emission), which shifts to 774 nm in acetonitrile (red emission). mdpi.com This results in a large solvatochromic shift of up to approximately 4300 cm⁻¹. mdpi.com

This solvatochromic behavior is attributed to a larger dipole moment in the excited state compared to the ground state. The Lippert-Mataga equation is often used to estimate this change in dipole moment based on the observed spectroscopic properties in various solvents. mdpi.com For some thienyl derivatives, the Stokes shift, which is the difference between the absorption and emission maxima, can reach values as large as 5700–5800 cm⁻¹. mdpi.com

Table 2: Emission Maxima of a Thienyl-based D-π-A Compound in Different Solvents

| Solvent | Emission Maximum (λem) |

| n-hexane | 585 nm mdpi.com |

| Acetonitrile | 774 nm mdpi.com |

| Acetone | 776 nm mdpi.com |

In room temperature solutions, conjugated polymers with long polyene chains, similar in structure to 1,4-Di(2-thienyl)-1,3-butadiene, can exhibit vibronically-resolved S₀ → S₂ absorptions. bowdoin.edu This indicates that despite potential disorder, a significant degree of structural order is maintained, allowing for the observation of vibrational fine structure in their electronic spectra. bowdoin.edu The presence of such resolved vibrational features suggests that the electronic transitions are coupled to specific vibrational modes of the molecule.

The absorption spectra of conjugated molecules like this compound are characterized by strong absorption bands in the ultraviolet-visible region. These absorptions correspond to π → π* electronic transitions. nih.gov For instance, a thienyl-based dansyl derivative shows a high-energy absorption band around 235 nm and a lower-energy band at 334 nm in an apolar solvent. nih.gov The electronic transitions in conjugated molecules are generally found in the ultraviolet region for shorter chains and shift to the visible region for longer chains. maplesoft.com

The introduction of silyl (B83357) or silylethynyl groups to a naphthalene (B1677914) chromophore, which shares some structural similarities with the systems being discussed, can cause a bathochromic (red) shift in the absorption maxima and an increase in the molar extinction coefficient. mdpi.com In some cases, the absorption maximum can be strongly shifted to longer wavelengths. mdpi.com The study of trans-1,3-butadiene, the fundamental unit of polyenes, has been a subject of extensive research to understand its complex excited-state electronic structure. sciencedaily.comelsevierpure.com

Following photoexcitation, the molecule undergoes various relaxation processes. For some photoswitchable thienyl-ethene derivatives, the excited-state dynamics can be complex, involving multiple conformers and relaxation pathways between different electronic states. nih.gov Transient absorption studies have revealed fast (∼4 ps) and slow (∼40 ps) components of spectral dynamics, which are attributed to the deactivation of different conformers. nih.gov

In some cases, the excited-state relaxation can be controlled by the excitation wavelength. rsc.org For certain fluorophores, this allows for the tuning of dual fluorescence by manipulating the excited-state relaxation pathways. rsc.org The relaxation cascade can involve transitions between different singlet states (e.g., S₂ → S₁) and intersystem crossing to triplet states. For a specific bis(bithienyl)-1,2-dicyanoethene, cis-to-trans photoisomerization occurs via the lowest-lying triplet state with a relatively low quantum yield (< 5%). nih.gov The inefficiency is partly due to the excitation of nonreactive conformers. nih.gov

For long-chain conjugated polymers, a common decay pathway of S₂ → S₁ → S* → S₀ has been observed, where S* is assigned to a vibrationally excited ground state. bowdoin.edu

Time-Resolved Fluorescence Anisotropy Studies

Time-resolved fluorescence anisotropy is a powerful spectroscopic technique used to probe the rotational dynamics of fluorescent molecules and their interactions with the local environment on a nanosecond timescale. sif.ithoriba.compicoquant.com The experiment involves exciting a sample with vertically polarized light, which preferentially excites fluorophores whose transition dipoles are aligned with the polarization of the light. The subsequent emission is monitored through polarizers oriented both parallel (I||(t)) and perpendicular (I⊥(t)) to the initial excitation polarization. The time-dependent fluorescence anisotropy, r(t), is then calculated using the following equation:

r(t) = (I||(t) - I⊥(t)) / (I||(t) + 2I⊥(t))

The decay of anisotropy over time provides information about the rotational motion of the molecule. For a simple spherical rotor, the anisotropy decay is a single exponential function characterized by a rotational correlation time (τr), which is the average time it takes for the molecule to rotate by one radian. horiba.comyoutube.com

In studies of related oligothiophenes, such as terthiophene derivatives, femtosecond time-resolved fluorescence spectroscopy has been employed to investigate their excited-state dynamics. nih.gov These studies reveal that the chemical structure, including the nature of substituents, significantly influences the fluorescence lifetime. For instance, a non-symmetrical terthiophene with a single aldehyde group was found to have a shorter isotropic decay time compared to its symmetrical counterpart with two aldehyde groups, a difference attributed to a larger emission dipole moment in the non-symmetrical molecule. nih.gov However, the anisotropic fluorescence parameters, which relate to rotational motion, were found to be very similar for both molecules due to their comparable molecular structures. nih.gov

For this compound, time-resolved fluorescence anisotropy measurements would be expected to reveal insights into its rotational dynamics in solution. The decay of anisotropy would be influenced by factors such as the solvent viscosity and temperature. The rotational correlation time obtained from such studies would provide a measure of the effective hydrodynamic volume of the molecule. Any deviation from a single exponential decay could indicate more complex rotational dynamics or the presence of different conformational isomers. nih.gov

Nonlinear Optical (NLO) Properties

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon is particularly prominent in organic molecules with extended π-conjugated systems, such as this compound, making them candidates for applications in optical data storage, image processing, and optical switching. nih.gov

Molecular Second-Order Nonlinear Optical Coefficients (β)

The primary measure of a molecule's second-order NLO response is its first hyperpolarizability, denoted by the tensor β. This coefficient quantifies the efficiency of a molecule in generating second-harmonic light (frequency doubling). The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (a D-π-A structure).

A common experimental technique to determine the β value of molecules in solution is Hyper-Rayleigh Scattering (HRS). wikipedia.orgaps.org In HRS, a high-intensity laser beam is focused on a solution, and the scattered light at twice the incident frequency is detected. Unlike other methods, HRS does not require the molecules to have a net dipole moment, making it applicable to a wide range of structures. aps.orgaps.org

Table 1: Calculated First Hyperpolarizability (βtotal) of Thiophene-Containing NLO Chromophores

| Compound | βtotal (esu) |

|---|---|

| MSTD2 | 10.77 x 10-27 |

| MSTD3 | 11.45 x 10-27 |

| MSTD4 | 12.01 x 10-27 |

| MSTD5 | 12.55 x 10-27 |

| MSTD6 | 13.01 x 10-27 |

| MSTD7 | 13.44 x 10-27 |

Data sourced from a theoretical study on non-fullerene derivatives using DFT at the M06/6-31G(d,p) level. nih.gov

Role of Thiophene (B33073) Ring as an Electron Donor in NLO Chromophores

In the context of NLO chromophores, the thiophene ring is well-established as an effective electron-donating group or an electron-rich π-conjugated bridge. acs.orgnih.govacs.org Its efficacy stems from the electron-rich nature of the sulfur heteroatom, which can readily donate electron density into the π-system.

In a typical D-π-A chromophore, the thiophene ring can serve as the donor (D) or as part of the π-bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. nih.gov This ICT is a key mechanism for generating a large change in dipole moment between the ground and excited states, which is a fundamental requirement for a high β value. The structure of this compound can be considered a D-π-D system, where the two terminal thiophene rings act as electron donors, connected by the butadiene π-bridge. The introduction of acceptor groups at the terminal positions of the thiophene rings would transform it into a D-π-A type structure, which is a common strategy for designing efficient NLO chromophores.

Strategies for Amplifying Nonlinearity (e.g., Oligomerization)

A primary strategy for enhancing the NLO properties of conjugated molecules is to increase the length of the π-system through oligomerization. researchgate.netrsc.org Extending the conjugation length generally leads to a significant increase in the molecular hyperpolarizability. This is because a longer path for electron delocalization allows for more efficient charge separation and a larger change in dipole moment upon excitation.

Studies on various series of thiophene-based oligomers, such as oligo(thienylenevinylene)s and oligo(thienylene-ethynylene)s, have consistently shown that the third-order NLO properties, and by extension the second-order properties, increase with the number of repeating units. nih.govacs.orgresearchgate.net For example, triplet state stabilization, which is related to electron delocalization, increases with effective conjugation length up to about six repeat units in polythiophenes before saturation occurs. researchgate.net This trend suggests that synthesizing oligomers of this compound, effectively creating longer dithienylpolyenes, would be a viable strategy to amplify its nonlinear optical response. However, it is also observed that this enhancement is not limitless and tends to saturate as the oligomer chain grows longer. researchgate.netresearchgate.net

Higher-Order Nonlinear Optical Phenomena (e.g., Three-Photon Absorption)

Beyond second-order effects, conjugated molecules can exhibit higher-order nonlinear phenomena, such as three-photon absorption (3PA). 3PA is a process where a molecule simultaneously absorbs three photons to reach an excited state. wikipedia.orgrp-photonics.com This process is significantly weaker than linear or two-photon absorption and requires very high light intensities, typically from ultrashort laser pulses. rp-photonics.com

3PA has important applications in fields like high-resolution 3D fluorescence microscopy, as it provides even greater spatial confinement of excitation compared to two-photon microscopy, leading to enhanced image contrast and deeper penetration into scattering samples. wikipedia.orgnih.gov The efficiency of 3PA is quantified by the three-photon absorption cross-section (σ3). The molecular design principles for efficient 3PA are still being developed, but like other NLO processes, they are intrinsically linked to the electronic structure of the molecule. nih.gov While specific 3PA data for this compound is not available, studies on other thiophene-fluorene derivatives have demonstrated significant 3PA activity. nih.gov This suggests that the extended π-system of dithienylpolyenes could also support higher-order nonlinear optical phenomena.

Optoelectronic Properties and Charge Transfer Characteristics

The optoelectronic properties of this compound are governed by the electronic transitions between its molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of light the molecule absorbs and emits, and is a key parameter in its potential use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The structure of this compound, with two electron-rich thiophene rings connected by a conjugated butadiene linker, facilitates efficient electronic communication and charge delocalization across the molecule. This D-π-D architecture is conducive to charge transfer processes. nih.govfigshare.com Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state. The nature of this excited state can have significant charge transfer character, where electron density is redistributed across the molecule.

Femtosecond transient absorption spectroscopy is a critical technique for studying these ultrafast charge transfer dynamics. nih.govrsc.org By monitoring the absorption changes of a sample after excitation with a short laser pulse, it is possible to track the formation and decay of excited states and charge-separated species on a femtosecond to nanosecond timescale. mdpi.comnih.gov In related systems like dithienylethylene-porphyrin dyads, photoinduced charge separation has been observed to occur on a sub-picosecond timescale (ca. 200 fs), leading to the formation of a long-lived charge-separated state. figshare.com This efficient charge separation is a desirable characteristic for photovoltaic applications. For this compound, similar ultrafast charge delocalization and relaxation processes are expected to govern its photophysics.

Theoretical Electronic Structure Investigations of Oligo- and Poly-1,4-Di(2-thienyl)-1,3-butadiene

Theoretical studies on poly(trans-1,4-di(2-thienyl)-1,3-butadiene) (PTB) have provided insights into its electronic structure. Using the Austin method 1 (AM1) for geometrical optimizations and a tight-binding Hamiltonian for the π electrons, the band structure of the neutral polymer has been determined. researchgate.net The band gap for PTB was calculated to be approximately 2.101 eV from optical absorption and 1.73 eV from the density of states (DOS). researchgate.net When the polymer is doped, bipolaron states emerge within the band gap. researchgate.net As the concentration of dopants increases, the energy gap tends to diminish, which could lead to a transition from a semiconductor to a metallic state. researchgate.net

Influence of π-Conjugation Length on Electronic Properties

The length of the π-conjugated system significantly impacts the electronic properties of these materials. Extending the π-conjugation length in derivatives, such as those with a 4,8-bis(thienyl)benzo[1,2-b:4,5-b′]dithiophene core, generally leads to broader absorption bands and narrower optical band gaps. beilstein-journals.orgnih.govresearchgate.net For instance, as the number of oligothiophene units increases, the optical band gap can decrease from 1.94 eV to 1.82 eV. nih.govresearchgate.net This is beneficial for applications in solar cells as it allows for the absorption of a broader spectrum of light. beilstein-journals.org

Table 1: Effect of π-Conjugation Length on Optical and Electrochemical Properties of A–π–D–π–A Type Oligothiophenes

| Compound | π-Bridge | λabs (nm) | Egopt (eV) | EHOMO (eV) | ELUMO (eV) |

|---|---|---|---|---|---|

| 1 | Thiophene | 440, 498 | 1.94 | -5.68 | -3.74 |

| 2 | Bithiophene | 494 | 1.88 | -5.45 | -3.57 |

| 3 | Terthiophene | 491 | 1.85 | -5.38 | -3.53 |

| 4 | Quaterthiophene | 485 | 1.82 | -5.34 | -3.52 |

Data sourced from a study on A–π–D–π–A type oligothiophenes with a 4,8-bis(thienyl)benzo[1,2-b:4,5-b′]dithiophene core. beilstein-journals.orgnih.govresearchgate.net

Electron-Donating and Electron-Accepting Capabilities

The electronic properties of this compound derivatives can be tuned by incorporating electron-donating or electron-withdrawing groups. In donor-acceptor (D-A) type polymers, this strategy is used to lower the band gap. nih.gov For example, combining a donor unit like fluorene (B118485) with an acceptor unit like di-2-thienyl-2,1,3-benzothiadiazole can result in copolymers with tailored electronic properties. mdpi.com The introduction of electron-withdrawing groups generally lowers both the HOMO and LUMO energy levels. mdpi.com

In the context of Diels-Alder reactions, the substitution of hydrogen atoms with electron-donating groups (such as NH₂, OMe, OH) or electron-withdrawing groups (like F, COOH, NO₂) on hemifullerene fragments alters their reactivity with 1,3-butadiene (B125203). nih.govresearchgate.net Electron-withdrawing groups tend to lower the activation energy barriers for these reactions. nih.govresearchgate.net

The design of molecules with alternating donor and acceptor moieties, such as diketopyrrolopyrrole (DPP) derivatives with terminal acceptor groups, can lead to materials with low bandgaps and specific charge transport behaviors. nih.govresearchgate.net The strength of the terminal acceptor group influences the optical absorption maxima and the energies of the frontier orbitals. nih.gov

Table 2: HOMO and LUMO Energies of DPP Derivatives with Different Terminal Acceptor Groups

| Compound | Terminal Acceptor Group | EHOMO (eV) | ELUMO (eV) | Optical Bandgap (eV) |

|---|---|---|---|---|

| T-TB | Thiazolidine-2,4-dione | -5.85 | -4.30 | 1.55 |

| T-ID | 1,3-Indandione | -5.81 | -4.21 | 1.60 |

| T-IDM | 2-(1,3-Dioxoindan-2-ylidene)malononitrile | -5.87 | -4.41 | 1.46 |

Data from a study on novel thienyl DPP derivatives. cnr.it

Electrochemical Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a key technique for investigating the electrochemical properties of these compounds, providing information on their oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels. researchgate.netmdpi.com For copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole, HOMO energy levels have been determined to be in the range of -5.45 to -5.52 eV. mdpi.com

The electrochemical behavior is closely linked to the molecular structure. For instance, in A–π–D–π–A type small molecules with a benzodithiophene core, increasing the length of the oligo(3-hexylthiophene) π-bridge leads to an increase in the HOMO energy levels (from -5.68 to -5.34 eV). nih.govresearchgate.net This tunability is crucial for optimizing the performance of organic solar cells. nih.govresearchgate.net

The introduction of different functional groups can significantly alter the electrochemical properties. For example, copolymerization of indole-6-carboxylic acid with a fluorine-substituted benzothiadiazole derivative resulted in a material with a lower optical band gap, red-shifted absorption, and multielectrochromic behavior. nih.gov Similarly, polymers based on pyrene-4,5,9,10-tetraone and thiophene derivatives exhibit ambipolar properties and low bandgaps, making them suitable as anode materials in lithium-ion batteries. nih.gov

Table 3: Electrochemical Properties of A–π–D–π–A Type Oligothiophenes

| Compound | Eoxonset (V) | EHOMO (eV) |

|---|---|---|

| 1 | 0.58 | -5.68 |

| 2 | 0.35 | -5.45 |

| 3 | 0.28 | -5.38 |

| 4 | 0.24 | -5.34 |

Data determined by cyclic voltammetry in CH₂Cl₂ solution. researchgate.net

Polymerization and Polymer Science of 1,4 Di 2 Thienyl 1,3 Butadiene

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful and versatile method for the synthesis of conducting polymer films directly onto an electrode surface. This technique offers precise control over film thickness, morphology, and properties by adjusting electrochemical parameters such as potential, current, and charge. For monomers like 1,4-Di(2-thienyl)-1,3-butadiene, electropolymerization is an attractive route to produce insoluble and intractable conjugated polymer films. mdpi.com

The process typically involves the oxidation of the monomer at an electrode surface to form radical cations. These reactive species then couple to form dimers, which are subsequently oxidized and couple with other monomers or oligomers, leading to the growth of a polymer chain. The properties of the resulting polymer film are highly dependent on the polymerization conditions, including the solvent, supporting electrolyte, and the electrode material. researchgate.net

Common electrochemical techniques employed for polymerization include potentiostatic, galvanostatic, and potentiodynamic methods. researchgate.net In the potentiostatic method, a constant potential is applied to the working electrode, while the galvanostatic method utilizes a constant current. Potentiodynamic polymerization is carried out by cycling the potential between defined limits. For thiophene-based monomers, electropolymerization is often performed in a non-aqueous solvent like acetonitrile (B52724) or dichloromethane, with a supporting electrolyte such as a tetra-n-butylammonium salt. mdpi.com

Synthesis of Conducting Polymers Incorporating Di(2-thienyl)butadiene Units

The synthesis of conducting polymers from this compound can also be achieved through chemical polymerization methods. These methods often involve the use of oxidizing agents or transition metal catalysts to initiate the polymerization of the monomer in solution. The resulting polymer can then be cast into films or processed for various applications.

One common approach for the synthesis of polythiophenes and their derivatives is oxidative coupling polymerization using reagents like iron(III) chloride (FeCl₃). This method is straightforward and can produce large quantities of the polymer. Another powerful technique is the use of transition metal catalysts, such as those based on rhodium, which have been shown to be effective for the polymerization of substituted acetylenes, leading to the formation of conjugated polymers with well-defined structures. nih.gov

The introduction of di(2-thienyl)butadiene units into a polymer backbone is expected to enhance the conjugation and planarity of the polymer chain, which can lead to improved electrical and optical properties. mdpi.com The synthesis of such polymers allows for the tuning of their properties through the chemical design of the monomer and the choice of polymerization method.

Copolymerization Strategies with Other Monomers (e.g., propylene (B89431), 1,3-butadiene (B125203) derivatives)

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. This approach allows for the fine-tuning of the resulting material's mechanical, thermal, and electronic properties.

The copolymerization of this compound with other monomers, such as propylene or 1,3-butadiene derivatives, can lead to the development of new materials with a unique combination of properties. For instance, copolymerization with flexible monomers like propylene could enhance the processability and mechanical flexibility of the resulting polymer. researchgate.netmdpi.com

Various catalytic systems, including Ziegler-Natta catalysts and metallocene catalysts, have been employed for the copolymerization of 1,3-butadiene and its derivatives with olefins like propylene. researchgate.netnih.gov These catalysts can control the microstructure of the resulting copolymer, such as the regio- and stereoselectivity of the monomer incorporation, which in turn influences the final properties of the material. nih.govrsc.org The copolymerization of 1,3-butadiene with phenyl-substituted 1,3-butadiene derivatives has been successfully achieved using a CpTiCl₃/MAO coordination polymerization system, demonstrating the feasibility of incorporating substituted butadiene monomers into a polymer chain. rsc.orgresearchgate.net

Table 1: Examples of Catalyst Systems for Butadiene Copolymerization

| Catalyst System | Comonomers | Key Features of Resulting Copolymer |

|---|---|---|

| CpTiCl₃/MAO | 1,3-butadiene, (E)-1-phenyl-1,3-butadiene | Well-controlled comonomer incorporation and high 1,4-selectivity. rsc.orgresearchgate.net |

| Isospecific Zirconocene Catalysts/MMAO | Propylene, 1,3-butadiene | Incorporation of both 1,4- and 1,2-inserted butadiene units. researchgate.net |

This table is for illustrative purposes and shows examples of catalyst systems used for the copolymerization of butadiene derivatives.

Characterization and Functionalization of this compound-Based Polymers

Enhanced Electrical Conductivity

The incorporation of a conjugated system like this compound into a polymer backbone is expected to result in materials with significant electrical conductivity, particularly upon doping. The extended π-conjugation provided by the alternating double and single bonds along the polymer chain allows for the delocalization of electrons. The presence of sulfur atoms in the thiophene (B33073) rings can further facilitate charge transport.

The electrical conductivity of conjugated polymers can be dramatically increased through a process called doping, which involves the partial oxidation or reduction of the polymer backbone. This process creates charge carriers (polarons and bipolarons) that can move along the polymer chain, leading to a significant increase in conductivity. For polyacetylene, a prototypical conducting polymer, doping can increase its conductivity by over 11 orders of magnitude. aps.org The conductivity of polymers derived from this compound would likely be influenced by factors such as the degree of polymerization, the regularity of the polymer structure, and the nature of the dopant used.

Electrochemical Properties of Polymeric Materials

The electrochemical properties of polymers derived from this compound are of great interest for applications in batteries, sensors, and electrochromic devices. Cyclic voltammetry is a key technique used to study the redox behavior of these materials. The cyclic voltammogram of a conducting polymer typically shows one or more reversible oxidation and reduction peaks, corresponding to the p-doping and n-doping processes, respectively.

The electrochemical behavior of polymers containing di(2-thienyl) units has been investigated. researchgate.netmetu.edu.tr For example, the electrochemical polymerization of 1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and its copolymer with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been studied, revealing their potential for use in electrochromic devices. researchgate.netmetu.edu.tr The electrochemical properties of polymers based on this compound are expected to be influenced by the extended conjugation of the butadiene bridge and the electron-rich nature of the thiophene rings.

Table 2: Electrochemical Data for a Related Di(2-thienyl) Polymer

| Polymer | Oxidation Potential (V) | Reduction Potential (V) | Band Gap (eV) |

|---|---|---|---|

| P(SNSNO₂) | 1.10 | -1.35 | 2.12 |

Data adapted from a study on 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO₂) and its copolymer with EDOT for illustrative purposes. metu.edu.tr

Influence of Polymerization on Conjugated Systems

The method of polymerization has a profound impact on the structure and, consequently, the extent of the conjugated system in the resulting polymer. The degree of conjugation, or the effective conjugation length, is a critical parameter that influences the electronic and optical properties of the polymer, such as its absorption and emission spectra, and its charge carrier mobility.

Factors such as the regioregularity of the polymer chain, the presence of defects, and the degree of planarity all affect the conjugation length. For instance, in the polymerization of substituted thiophenes, head-to-tail coupling generally leads to a more planar and highly conjugated polymer compared to head-to-head or tail-to-tail coupling. The choice of catalyst and polymerization conditions can significantly influence this regioregularity.

The introduction of a butadiene linker between the thienyl units in this compound is expected to enforce a more planar conformation in the resulting polymer, which could lead to a longer effective conjugation length compared to polymers with more flexible linkers. mdpi.com The electronic behavior of conjugated polymers is often dependent on the extent of the quinoidal form along the backbone, which is directly related to the conjugation length. digitellinc.com

Degradation and Chemical Recycling of Butadiene-Containing Polymers

Thermal Degradation

The thermal stability of butadiene-containing polymers is a critical factor in their processing and end-of-life management. Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of these materials.

For instance, poly(1,4-butadiene) is known to be thermally stable up to approximately 400°C. marquette.edu In contrast, polystyrene (PSt) begins to lose mass at temperatures exceeding 300°C. marquette.edu Copolymers of styrene (B11656) and butadiene exhibit intermediate thermal stability. marquette.edu The thermal behavior of these polymers is influenced by the presence of carbon-carbon double bonds in the butadiene units, which can lead to crosslinking and cyclization reactions during thermal decomposition. marquette.edu

The degradation of polybutadienes in an inert atmosphere shows two distinct stages of mass loss, with the initial reactions below 300°C being dependent on the specific microstructure (1,4- vs. 1,2-polybutadiene). researchgate.net Heating 1,4-polybutadiene at 260°C primarily leads to crosslinking reactions, while 1,2-polybutadiene undergoes cycloaddition and rearrangement at the same temperature. researchgate.net

The table below, compiled from thermogravimetric analysis data, illustrates the thermal stability of poly(1,4-butadiene) and related polymers.

| Polymer | T10% (°C) (in air) | T10% (°C) (in argon) |

| Polystyrene (PSt) | 315 | 346 |

| Poly(1,4-butadiene) (PBD) | 426 | - |

| Styrene-Butadiene Copolymer (25% BD) | - | - |

| Styrene-Butadiene Copolymer (75% BD) | - | - |

| T10% represents the temperature at which 10% mass loss occurs. Data sourced from e-Publications@Marquette. marquette.edu |

Interactive Data Table: Thermal Decomposition of Butadiene-Containing Polymers

| Polymer | Onset Temperature for Mass Loss (Tonset) (°C) | Conditions | Key Observations |

| Poly(1,4-butadiene) | ~400 | Inert Atmosphere | Predominantly crosslinking and cyclization of double bonds. marquette.edu |

| Poly(1,4-butadiene) | Decreased with oxic irradiation | Oxic Irradiation | Irradiation in the presence of oxygen lowers thermal stability. marquette.edu |

| Styrene-Butadiene Rubber (SBR) | - | Pyrolysis | Yields aromatic hydrocarbons as major products. nih.gov |

Chemical Recycling

Chemical recycling offers a promising route to recover valuable monomers and chemical feedstocks from polymer waste. For butadiene-containing polymers, several strategies are being explored.

Pyrolysis is a thermal decomposition process in the absence of oxygen that can break down polymers into smaller molecules. The pyrolysis of styrene-butadiene rubber (SBR), a major component of tires, yields valuable aromatic hydrocarbons. nih.gov The product distribution is dependent on factors such as temperature, heating rate, and the presence of catalysts. researchgate.net Fast pyrolysis tends to favor chain scission and the formation of aliphatic products, while slow pyrolysis can lead to more cyclic products through Diels-Alder reactions. researchgate.net

Metathesis-based chemical recycling is another emerging technique. Cross-metathesis using catalysts can break down the double bonds in the polybutadiene (B167195) backbone. rsc.org For example, ethenolysis (cross-metathesis with ethylene) can cleave the internal double bonds to produce α,ω-dienes, which are valuable chemical intermediates. rsc.org Recent research has also demonstrated the use of microencapsulated Grubbs' catalysts for the in-situ depolymerization of polybutadiene rubber, allowing for the liquefaction of the rubber into small molecules and oligomers that can be reprocessed. acs.org This approach offers the potential for tunable depolymerization temperatures based on the encapsulating material. acs.org

The development of these chemical recycling technologies is crucial for creating a more circular economy for synthetic rubbers and other butadiene-containing polymers.

Applications in Advanced Materials and Devices

Organic Electronics

1,4-Di(2-thienyl)-1,3-butadiene serves as a critical building block in the field of organic electronics. Its structural characteristics contribute to the creation of materials for flexible and lightweight electronic devices. The conjugated nature of the molecule facilitates the delocalization of electrons, a key requirement for semiconducting behavior. This property is exploited in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.

Development of Organic Semiconductors

The compound this compound is a key material in the creation of organic semiconductors. rsc.org These materials are central to the function of organic field-effect transistors (OFETs), which are foundational components of modern organic electronic circuits. The performance of organic semiconductors is largely dependent on the mobility of charge carriers (electrons and holes) and the electronic energy levels of the material.

The inclusion of the di(2-thienyl)-1,3-butadiene moiety in larger polymer structures has been a successful strategy for developing high-performance organic semiconductors. For instance, copolymers incorporating units like di-2-thienyl-2,1,3-benzothiadiazole exhibit a balance between chemical structure and charge delocalization, leading to high charge mobility. researchgate.net Research into derivatives has shown that modifying the polymer backbone can tune properties such as solubility and crystallinity, which are crucial for device fabrication. In one study, a polymer based on a derivative, 1,4-di(3-alkoxy-2-thienyl)-2,5-difluorophenylene, demonstrated a high hole mobility of up to 1.20 cm²/V·s when used in an organic thin-film transistor.

The electron-rich nature of the thiophene (B33073) rings in this compound makes it an excellent electron-donating unit. When copolymerized with electron-accepting units, it can form donor-acceptor (D-A) copolymers. This architectural design is highly effective in tuning the bandgap of the resulting semiconductor and improving charge transport properties, which are essential for a wide range of organic electronic applications. researchgate.net

Integration into Organic Light-Emitting Diodes (OLEDs)

In the realm of display and lighting technology, this compound and its derivatives are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org An OLED device typically consists of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to form excitons, which then decay to emit light. The color and efficiency of the emission are determined by the properties of the emissive layer material.

Thiophene-containing compounds are known for their excellent charge transport capabilities and high photoluminescence quantum yields, making them suitable for use in various layers of an OLED device. For example, copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized and shown to be effective red-emitting materials. researchgate.net The di-2-thienyl-2,1,3-benzothiadiazole unit in these polymers demonstrates high electron and hole injection and transport properties. researchgate.net

The design of OLED materials often focuses on creating star-shaped or polymeric structures to enhance performance and processability. bldpharm.com The versatile chemistry of this compound allows it to be incorporated as a core or a branching unit in more complex molecular architectures, enabling the fine-tuning of the resulting material's electroluminescent properties. rsc.orgbldpharm.com

Utilization in Organic Photovoltaic (OPV) Devices and Solar Cells

The development of efficient organic photovoltaic (OPV) devices is another significant area of application for this compound and related structures. rsc.org OPVs, or organic solar cells, convert sunlight into electricity and offer advantages such as low cost, light weight, and mechanical flexibility. The active layer of a common type of OPV, the bulk heterojunction (BHJ) solar cell, is a blend of electron-donating and electron-accepting organic materials.

The electron-rich character of the this compound unit makes it an excellent donor material in OPV applications. rsc.org When blended with an electron acceptor, such as a fullerene derivative, it can facilitate the generation of excitons upon light absorption and their subsequent dissociation into free charge carriers.

Research has demonstrated the effectiveness of polymers incorporating thiophene-based units for efficient organic solar cells. For example, a copolymer based on 4,7-di-2-thienyl-2,1,3-benzothiadiazole and benzodithiophene achieved a power conversion efficiency (PCE) of 6.19%. mdpi.com This performance is attributed to the favorable electronic properties and morphology of the polymer blend. Similarly, small molecules containing alkylthio-thienyl-conjugated side chains have been synthesized and used as donor materials in OPVs, achieving PCEs as high as 9.20% without the need for extra treatments.

The table below summarizes the performance of some organic solar cells that utilize thiophene-based donor materials.

| Donor Material Type | Acceptor Material | Power Conversion Efficiency (PCE) |

| Benzodithiophene-co-4,7-di-2-thienyl-2,1,3-benzothiadiazole Polymer | PC71BM | 6.19% mdpi.com |

| Small Molecule with Alkylthio-Thienyl-Conjugated Side Chains | PC70BM | 9.20% |

| Polymer based on 1,4-di(3-alkoxy-2-thienyl)-2,5-difluorophenylene | Non-fullerene Acceptor | 10.65% |

Sensor Technologies

The responsive electronic and photophysical properties of this compound make it a candidate for use in advanced sensor technologies. Its ability to interact with various chemical species and translate that interaction into a measurable signal is the basis for its application in chemical and fluorescent sensors.

Chemical Sensors for Environmental Monitoring (e.g., gas, pollutants)

There is growing interest in the application of this compound and its derivatives in chemical sensors for environmental monitoring. rsc.org These sensors are designed to detect the presence of specific gases or pollutants in the environment. The sensing mechanism often relies on a change in the electrical conductivity or optical properties of the sensing material upon exposure to the target analyte.

Polymers containing thiophene units are particularly well-suited for this purpose due to their semiconducting nature. When a target analyte, such as a pollutant gas, adsorbs onto the surface of a thiophene-based polymer film, it can interact with the conjugated system, leading to a change in the material's conductivity. This change can be measured electronically, providing a quantitative detection of the analyte. The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the polymer. rsc.org

Fluorescent Sensors for Explosive Detection (e.g., nitroaromatic compounds)

A significant application of thiophene-based fluorescent polymers is in the detection of explosive materials, particularly nitroaromatic compounds like dinitrotoluene (DNT) and trinitrotoluene (TNT). doi.orgnih.gov The detection mechanism is typically based on fluorescence quenching. The electron-rich thiophene-containing polymer acts as a fluorescent sensor. When it comes into contact with an electron-deficient nitroaromatic compound, an electron transfer can occur from the excited state of the polymer to the analyte. This process deactivates the excited state of the polymer without the emission of light, leading to a decrease, or "quenching," of the fluorescence signal. doi.orgresearchgate.net

Research has shown that polymers incorporating thiophene units exhibit observable fluorescence quenching in the presence of DNT. doi.org The efficiency of this quenching is influenced by the electron-rich character of the thiophene units, which facilitates the electron transfer process. doi.org The sensitivity of these sensors can be amplified due to the "molecular wire" effect in conjugated polymers, where a single quenching event can affect the emission properties of a large section of the polymer chain. doi.org

The table below lists some research findings on the fluorescence quenching efficiency of thiophene-containing polymers in the presence of nitroaromatic compounds.

| Polymer Type | Analyte | Quenching Efficiency |

| Poly(fluorenylene ethynylene) with Thiophene Units | DNT in THF solution | Up to 95% doi.org |

| Poly(fluorenylene ethynylene) with Thiophene and Diphenylfluorene Units | DNT vapor | 91% doi.org |

Role as Building Blocks for Complex Organic Synthesis and Catalysis

Thiophene derivatives, including this compound, are valuable building blocks in organic chemistry due to their versatile reactivity and the desirable electronic properties they impart to larger, more complex molecules. nih.govderpharmachemica.com The conjugated system of this compound makes it an attractive starting point for creating extended π-conjugated oligomers and polymers. beilstein-journals.org

The synthesis of complex molecules often relies on the strategic connection of smaller, functional units. The thiophene rings in the compound can be functionalized, and the butadiene linker can participate in various chemical transformations. For example, the general class of 1,3-butadienes can undergo radical difunctionalization, a powerful strategy for increasing molecular complexity. dlut.edu.cn This involves adding different functional groups across the diene system, which can be achieved through methods like dual photoredox and titanium catalysis to produce structurally diverse molecules like allylic 1,3-thioalcohols. dlut.edu.cn

Furthermore, thiophene-based π-conjugated systems are extensively used to prepare low band gap materials. mdpi.com The synthesis of complex structures, such as those where two bithiophene units are linked by a butadiynylene spacer, highlights the modular approach where thiophene-containing fragments are coupled together. mdpi.com This modularity allows chemists to design and construct novel organic materials with tailored electronic and optical properties for specific applications.

Formulation of Novel Materials with Tailored Functionalities

The ability to modify the structure of this compound and polymerize it allows for the creation of new materials with properties designed for specific functions, from conductive coatings to vibrant pigments.

The electropolymerization of thiophene and its derivatives is a common method for producing electrically conductive polymeric films. nih.gov Polymers derived from this compound are part of this class of materials. The extended conjugation along the polymer backbone, formed by linking these monomer units, allows for the delocalization of electrons, which is the basis for electrical conductivity.

These conductive polymers can be applied as coatings on various substrates. The resulting films are often stable and can be used in applications requiring static dissipation, electromagnetic shielding, or as conductive layers in electronic devices. The properties of donor-acceptor (D-A) copolymers, which can be synthesized using di-2-thienyl units, are of particular interest for optoelectronic devices. mdpi.com By combining electron-donating fluorene units with electron-accepting di-2-thienyl-2,1,3-benzothiadiazole units, researchers have created copolymers with high charge mobility, making them suitable for applications in transistors and photovoltaics. mdpi.com The morphology and surface uniformity of these polymer films are critical for device performance. mdpi.com

The same conjugated π-system responsible for the electronic properties of this compound also gives it chromophoric—or color-producing—properties. The extended conjugation allows the molecule to absorb light in the visible spectrum, making it and its derivatives candidates for use as dyes and pigments.

The optical characteristics of these materials can be precisely tuned by modifying their chemical structure. squarespace.com For example, incorporating different electron-donating or electron-withdrawing groups into the molecule can alter the energy levels of its molecular orbitals. This, in turn, changes the wavelength of light the molecule absorbs, leading to a change in its color. cnr.it Researchers have designed complex dye molecules for applications like dye-sensitized solar cells by attaching different functional groups to a central thieno[3,4-b]pyrazine (B1257052) core, demonstrating how structural changes can lead to divergent optical properties. cnr.it Copolymers incorporating di-2-thienyl units have been shown to produce red-emitting materials, highlighting the role of this structural motif in developing materials with specific luminescent colors for applications like organic light-emitting diodes (OLEDs). mdpi.com

Table 2: Optical Properties of a Thiophene-Based D-A-π-A Dye

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | Broad absorption across the visible spectrum cnr.it |

| Color | Pitch-dark cnr.it |

| Application | Dye-Sensitized Solar Cells cnr.it |

This table provides an example of the optical properties of a complex dye containing thiophene units, illustrating the potential for creating materials with specific visual characteristics.

Theoretical and Computational Studies on 1,4 Di 2 Thienyl 1,3 Butadiene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic properties of conjugated systems like 1,4-Di(2-thienyl)-1,3-butadiene. scirp.orgscholaris.ca DFT methods are known to provide a good balance between computational cost and accuracy for describing molecular properties such as optimized geometries, electronic spectra, and orbital energies. scirp.orgsemanticscholar.org

Optimized Equilibrium Geometries and Conformational Analysis

Theoretical calculations, including those at the ab initio level, have been employed to determine the preferred conformations of di-heteroaryl systems. rsc.org For molecules with similar energy conformers, the equilibrium mixture in the vapor phase can differ from that in solution, with changes observed in solvents of varying polarities. rsc.org In the solid state, the preferred orientation of a heterocyclic ring with respect to a carbonyl group, as seen in related formyl and acetyl derivatives, is generally maintained in diheteroaryl ketones. rsc.org